![molecular formula C22H40O4 B14572311 7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid CAS No. 61465-37-0](/img/structure/B14572311.png)
7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid is a complex organic compound characterized by a cyclopentyl ring substituted with hydroxydecyl and heptenoic acid groups. This compound is notable for its unique structure, which combines both cycloalkane and unsaturated carboxylic acid functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and esterification are often employed under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the heptenoic acid moiety can be reduced to form the corresponding saturated compound.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Alkyl halides or acyl chlorides are often used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying cycloalkane and unsaturated carboxylic acid chemistry.
Biology: Its derivatives are investigated for potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The unsaturated carboxylic acid moiety can participate in various biochemical reactions, potentially modulating enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-[3-Hydroxy-2-(3-hydroxy-4-phenylbutyl)cyclopentyl]-6-heptenoic acid: Similar structure with a phenyl group substitution.
Cyclopentylheptanoic acid derivatives: Compounds with variations in the length and substitution of the hydrocarbon chain.
Uniqueness
7-[3-Hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
61465-37-0 |
|---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxydecyl)cyclopentyl]hept-6-enoic acid |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-9-12-19(23)15-16-20-18(14-17-21(20)24)11-8-6-7-10-13-22(25)26/h8,11,18-21,23-24H,2-7,9-10,12-17H2,1H3,(H,25,26) |
InChI Key |
FKNLBGPVSITGNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCC1C(CCC1O)C=CCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


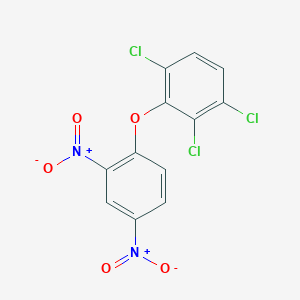
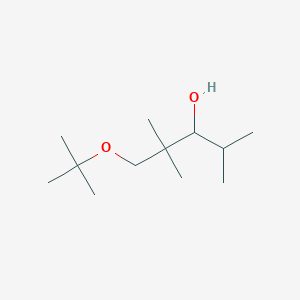
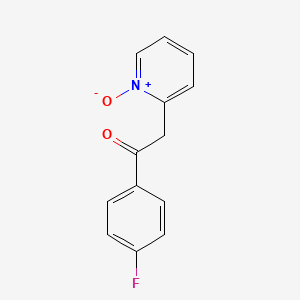
![Methyl propyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14572261.png)
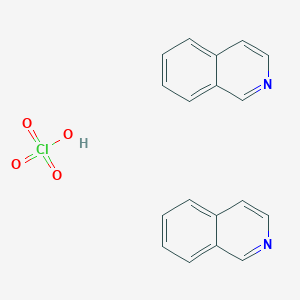
![5-(3-Methoxyphenyl)-2-methyl-2-azabicyclo[3.2.1]octan-8-one](/img/structure/B14572274.png)
![Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide](/img/structure/B14572275.png)
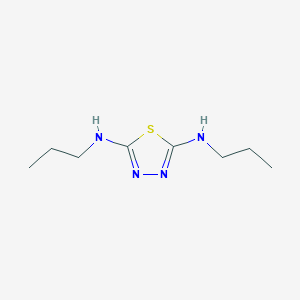

![1-[(3,4-Dichlorophenyl)methyl]-3,4-dimethylquinolin-2(1H)-one](/img/structure/B14572285.png)
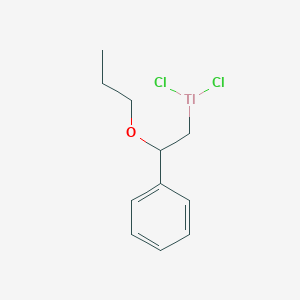
![4-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14572304.png)
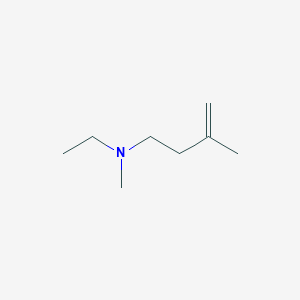
![Ethyl 3-{4-[(hept-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14572332.png)
